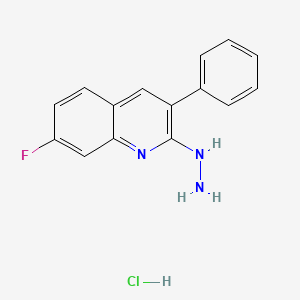
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H13ClFN3. It is known for its unique structure, which includes a quinoline core substituted with a fluoro group at the 7th position, a hydrazino group at the 2nd position, and a phenyl group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Phenyl Substitution: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for the Skraup synthesis and efficient purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The fluoro group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
相似化合物的比较
Similar Compounds
2-Hydrazinoquinoline: Lacks the fluoro and phenyl substitutions, resulting in different chemical properties and biological activities.
7-Fluoroquinoline: Lacks the hydrazino and phenyl substitutions, making it less reactive in certain chemical reactions.
3-Phenylquinoline: Lacks the fluoro and hydrazino substitutions, affecting its overall reactivity and biological activity.
Uniqueness
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to the combination of its fluoro, hydrazino, and phenyl substitutions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .
属性
CAS 编号 |
1171860-68-6 |
|---|---|
分子式 |
C15H13ClFN3 |
分子量 |
289.73 g/mol |
IUPAC 名称 |
(7-fluoro-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H12FN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H |
InChI 键 |
YUFNSJWAVIBWTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















